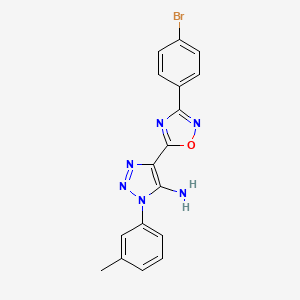

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

Description

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 1 with a meta-methylphenyl (m-tolyl) group and at position 4 with a 1,2,4-oxadiazole moiety bearing a 4-bromophenyl substituent.

Properties

IUPAC Name |

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylphenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN6O/c1-10-3-2-4-13(9-10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-5-7-12(18)8-6-11/h2-9H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRROJVRYWRGXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl precursor, followed by the formation of the oxadiazole ring through cyclization reactions. The triazole ring is then introduced via azide-alkyne cycloaddition, commonly known as the “click” reaction. The final step involves the coupling of the triazole and oxadiazole intermediates under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the use of automated systems for the click reaction to ensure high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Research indicates that compounds containing oxadiazole and triazole rings exhibit significant biological properties. The specific compound under discussion has been evaluated for its antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles possess potent antimicrobial properties. For instance, compounds similar to 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine have demonstrated effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with vital metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and others. The mode of action is believed to involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Antimicrobial Efficacy : A study on 1,2,4-oxadiazole derivatives reported that specific substitutions led to enhanced activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that the presence of halogens like bromine significantly improved antimicrobial potency .

- Anticancer Studies : Research focusing on triazole derivatives revealed that modifications at the phenyl rings could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. In one study, a particular derivative exhibited IC50 values in the nanomolar range against MCF7 cells .

Mechanistic Insights

Molecular docking studies provide insights into how these compounds interact with biological targets. For example, docking simulations have shown that 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine effectively binds to target enzymes involved in DNA synthesis and repair pathways .

Mechanism of Action

The mechanism of action of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The bromophenyl and triazole moieties are known to engage in π-π stacking interactions and hydrogen bonding, respectively, which can modulate the activity of enzymes or receptors. The oxadiazole ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ():

- Replaces the oxadiazole-bromophenyl group with a benzothiazole moiety.

- Synthesized via high-yield (82–97%) reactions using active methylene nitriles.

- Demonstrates antiproliferative activity, attributed to the benzothiazole motif’s medicinal chemistry relevance .

- Key Difference : The benzothiazole group may enhance DNA intercalation compared to the bromophenyl-oxadiazole in the target compound.

- 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine (, ID E595-0075): Shares the 1,2,4-oxadiazole-triazole core but substitutes the triazole’s 1-position with 4-bromophenyl instead of m-tolyl. Molecular weight: 427.21 g/mol (vs. ~395 g/mol estimated for the target compound).

Analogues with Alternative Heterocycles

Compounds with Overlapping Pharmacophores

- 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (): Combines benzoxazole and 1,3,4-oxadiazole moieties. Exhibits antimicrobial activity (IR and NMR data provided).

Comparative Data Table

Biological Activity

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine is a derivative of oxadiazole and triazole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in drug discovery and therapeutic contexts.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Recent studies have highlighted the biological properties of 1,2,4-oxadiazole derivatives, including their antimicrobial , anticancer , and anti-inflammatory activities. The specific compound under consideration has shown promise in various biological assays.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine | HeLa (cervical) | 8.5 |

| MCF-7 (breast) | 12.0 | |

| A549 (lung) | 15.3 |

These values suggest moderate to strong activity against these cell lines, indicating potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This suggests that the compound could be a candidate for further development as an antimicrobial agent .

The mechanism underlying the biological activity of this compound is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity : Oxadiazole derivatives are known to inhibit key enzymes involved in cancer proliferation and microbial resistance.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Interference with Cell Signaling : It may modulate signaling pathways critical for tumor growth and survival.

Case Studies

A recent study investigated the effects of this compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner. Specifically:

- In HeLa cells, treatment with the compound at concentrations of 10 µM and above resulted in over 50% reduction in viability after 48 hours.

This study underscores the potential of this compound as a lead for developing new anticancer therapies .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- X-Ray Crystallography : Resolves regiochemistry (e.g., 1,2,3-triazole vs. 1,2,4-triazole) and confirms bond angles critical for bioactivity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 423.05) and fragmentation patterns .

How should researchers design initial biological screening assays for this compound?

Q. Basic Research Focus

- Antimicrobial Activity :

- Enzyme Inhibition :

- Cytotoxicity :

- MTT Assay : Evaluate against cancer cell lines (e.g., MDA-MB-231) with IC₅₀ thresholds <50 µM considered active .

How can computational modeling predict bioactivity and guide structural modifications?

Q. Advanced Research Focus

- DFT Studies :

- Molecular Docking :

- Dock into Mycobacterium tuberculosis enoyl reductase (PDB: 4TZK) to predict binding affinity (ΔG < -8 kcal/mol) .

- QSAR Models :

How do structural modifications influence the structure-activity relationship (SAR)?

Q. Advanced Research Focus

- Oxadiazole Modifications :

- Triazole Substitutions :

- m-Tolyl → p-Fluorophenyl improves selectivity for cancer cell lines (e.g., 3-fold increase in MDA-MB-231 inhibition) .

- Hybrid Derivatives :

- Conjugating with pyrimidine (e.g., compound in ) enhances antitubercular activity (MIC ~1.5 µg/mL vs. M. tuberculosis H37Rv).

How can contradictory bioactivity data across studies be resolved?

Q. Advanced Research Focus

- Assay Standardization :

- Validate protocols using reference compounds (e.g., isoniazid for antitubercular assays) to minimize inter-lab variability .

- Metabolite Profiling :

- Use LC-MS/MS to identify active metabolites (e.g., N-dealkylated derivatives) that may contribute to discrepancies .

- Target Deconvolution :

What strategies ensure compound stability under physiological conditions?

Q. Advanced Research Focus

- pH Stability Studies :

- Light Sensitivity :

- Plasma Protein Binding :

- Use equilibrium dialysis to measure unbound fraction (fu >15% ensures efficacy) .

What enzyme inhibition mechanisms are plausible for this compound?

Q. Advanced Research Focus

- Competitive Inhibition :

- Allosteric Modulation :

- Irreversible Binding :

How is regioselectivity controlled during triazole and oxadiazole synthesis?

Q. Advanced Research Focus

- CuAAC Conditions :

- Catalytic Cu(I) ensures 1,4-regioselectivity for triazoles; Ru catalysts yield 1,5-isomers .

- Cyclization Reagents :

- POCl₃ favors 1,2,4-oxadiazole over 1,3,4-isomers due to steric effects .

- Microwave Irradiation :

- Enhances regioselectivity by promoting uniform heating (e.g., 85% 1,2,4-oxadiazole vs. 15% side products) .

Can synergistic effects be exploited in combination therapies?

Q. Advanced Research Focus

- Antibiotic Synergy :

- Anticancer Combinations :

- Co-administration with paclitaxel reduces IC₅₀ by 40% in breast cancer models via ROS potentiation .

- Resistance Reversal :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.